![molecular formula C15H17N3O2 B2959524 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034400-75-2](/img/structure/B2959524.png)

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

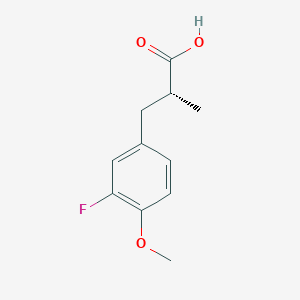

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Drug Development

- Diversity-Oriented Synthesis : A study showcases the oxidative carbon-hydrogen bond activation for synthesizing a library of substituted tetrahydropyrones, demonstrating the compound's relevance in creating structurally diverse non-natural compounds for screening against biological targets (Zaware et al., 2011).

- Antitubercular Agents : Research into substituted benzo[h]quinazolines and pyrazoles as anti-tubercular agents highlights the importance of these compounds in medicinal chemistry, providing a foundation for developing new therapeutics (Maurya et al., 2013).

Molecular Chemistry and Catalysis

- Chemo- and Regioselectivities in Multicomponent Condensations : A study elucidates the synthesis of complex heterocyclic compounds through multicomponent protocols, underlining the compound's role in advancing synthetic chemistry methodologies (Chebanov et al., 2008).

Antimicrobial Activity

- Novel Schiff Bases : The synthesis of novel Schiff bases using related compounds demonstrates antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).

- Biological Evaluation for Antitubercular Activity : Research on the synthesis and biological evaluation of certain pyrazole derivatives provides insights into their antitubercular activity, showing the compound's relevance in addressing tuberculosis (Venugopal et al., 2020).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : A study on pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution showcases the practical applications of these compounds in material science and corrosion prevention (Yadav et al., 2016).

Antiviral Research

- Antiviral Activity : The synthesis and reactions of certain pyrazole derivatives reveal their antiviral activity, pointing to the potential use of related compounds in antiviral drug development (Attaby et al., 2006).

Mecanismo De Acción

Target of action

This compound targets alpha1-adrenergic receptors (α1-AR), which are a class of G-protein-coupled receptors (GPCRs). These receptors are associated with numerous neurodegenerative and psychiatric conditions .

Mode of action

The compound acts as an antagonist for alpha1-adrenergic receptors. Antagonists block or dampen a biological response by binding to and blocking a receptor rather than activating it like agonists .

Biochemical pathways

Alpha1-adrenergic receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound showed an acceptable pharmacokinetic profile in the study, indicating its potential for further investigation as an alpha1-adrenergic receptor antagonist .

Result of action

By blocking the alpha1-adrenergic receptors, this compound can potentially alleviate symptoms of various neurological conditions .

Propiedades

IUPAC Name |

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-12(14)10-15(19)17-8-9-18-13(11-17)6-7-16-18/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUVEWHHJFJDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2959441.png)

![2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959446.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2959447.png)

![2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2959451.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)

![2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2959454.png)

![1-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[3-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]propyl]urea;hydrochloride](/img/structure/B2959464.png)